Regioisomeric Precision: 5-Carbonyl vs. 4-Carbonyl Pyrazole Linker Configuration
The defining differentiator of 1705506-85-9 is the specific attachment of the piperidine-carbonyl linker at the pyrazole's 5-position, in contrast to its closest purchasable analog, CAS 1705463-94-0, where the linker is attached at the pyrazole's 4-position [1]. This positional isomerism results in a distinct spatial orientation of the quinoxaline-piperidine group relative to the pyrazole-phenyl core. While direct head-to-head biological data is absent from the literature for both compounds, the regioisomeric specificity is a critical factor in patent claims within the substituted-quinoxaline-type piperidine compound family, where small structural changes lead to significant differences in ORL-1 receptor modulation [2].
| Evidence Dimension | Regioisomeric configuration of the pyrazole-carbonyl linker |
|---|---|
| Target Compound Data | Carbonyl attachment at pyrazole position 5; SMILES: CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 |
| Comparator Or Baseline | CAS 1705463-94-0: Carbonyl attachment at pyrazole position 4 with a methyl group at position 5 |
| Quantified Difference | Positional isomer; distinct molecular shape and electrostatic potential map (no quantitative biological difference data available) |
| Conditions | Structural/computational chemistry analysis |
Why This Matters
For SAR studies, using the 4-carbonyl regioisomer will produce fundamentally different binding interactions, potentially invalidating a pharmacological study; unequivocal structural identity is required for reproducible research.
- [1] CheMenu. CAS 1705463-94-0: 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}quinoxaline. Accessed 2026-04-29. View Source
- [2] Purdue Pharma L.P. Substituted-quinoxaline-type piperidine compounds and the uses thereof. EP2433935A1, 2012. View Source
